![molecular formula C9H7BrN2O2 B597800 Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1234616-47-7](/img/structure/B597800.png)
Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate
Overview
Description
Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound with the molecular formula C9H7BrN2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological and pharmacological activities. This compound is often used in medicinal chemistry due to its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate can be synthesized through a one-pot tandem cyclization/bromination reaction. The process involves the reaction of α-bromoketones with 2-aminopyridine in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate. This method does not require a base and promotes cyclization followed by bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, ensuring the compound meets industrial standards for pharmaceutical applications .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Cyclization: Reagents like TBHP and solvents such as ethyl acetate are used to promote cyclization.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted imidazo[1,2-a]pyridines.
Cyclization Products: Further cyclized heterocyclic compounds with potential biological activity.
Scientific Research Applications
Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for developing new drugs, particularly for its potential anti-tuberculosis activity.
Biological Studies: The compound is studied for its interactions with biological targets, aiding in the understanding of its mechanism of action.
Material Science: Due to its structural properties, it is also explored for applications in material science.
Mechanism of Action
The mechanism of action of methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
N-(Pyridin-2-yl)amides: These compounds share a similar imidazo[1,2-a]pyridine core and exhibit varied medicinal applications.
Uniqueness: Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate is unique due to its specific bromination, which allows for further functionalization and derivatization. This makes it a versatile scaffold in drug development and other scientific research .
Biological Activity
Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its significant biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₈H₆BrN₃O₂
- Molecular Weight : Approximately 256.059 g/mol
- Structure : The compound features a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring and a carboxylate ester group, which contributes to its unique chemical reactivity and biological properties.
Antibacterial Activity
This compound has been primarily studied for its antibacterial properties, particularly against Mycobacterium tuberculosis (Mtb) . The compound's mechanism of action may involve the inhibition of critical enzymes or proteins essential for bacterial survival.
- Minimum Inhibitory Concentration (MIC) : Studies indicate promising MIC values ranging from 0.03 to 5.0 μM against various strains of Mtb, highlighting its potential as an anti-tuberculosis agent .
Research suggests that the compound may exert its antibacterial effects through several mechanisms:
- Enzyme Inhibition : It is proposed that this compound inhibits key enzymes involved in bacterial metabolism and cell wall synthesis.
- Targeting QcrB : Some studies indicate that compounds in this class could target QcrB, a component of the cytochrome bc1 complex in Mtb, disrupting electron transport and ATP synthesis .
Comparative Biological Activity
To contextualize the activity of this compound, it is useful to compare it with other related compounds:
Study on Antimicrobial Efficacy
A study conducted by Moraski et al. highlighted the efficacy of various imidazo[1,2-a]pyridine derivatives against Mtb. The researchers synthesized several compounds and evaluated their antibacterial activity through high-throughput screening methods.
- Findings : Among the tested compounds, those with structural modifications similar to this compound exhibited enhanced activity against both replicating and non-replicating Mtb strains .
Pharmacokinetics and Toxicity
Another aspect of research focused on the pharmacokinetic profiles of imidazo[1,2-a]pyridine derivatives:
- Plasma Protein Binding : High plasma protein binding percentages (around 99% ) were observed for several derivatives, indicating potential for prolonged systemic circulation .
- Cytotoxicity Assessment : Preliminary cytotoxicity studies showed that while some derivatives had low toxicity against human cell lines (e.g., VERO cells), further evaluation is necessary to assess safety profiles comprehensively .
Properties
IUPAC Name |
methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-2-4-12-7(10)5-11-8(6)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENHYUCNQOSJPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855884 | |
Record name | Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-47-7 | |
Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid, 3-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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